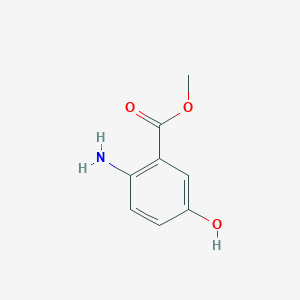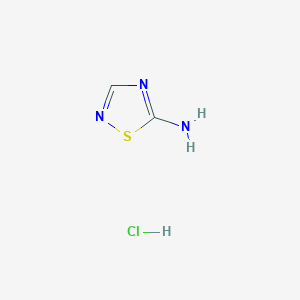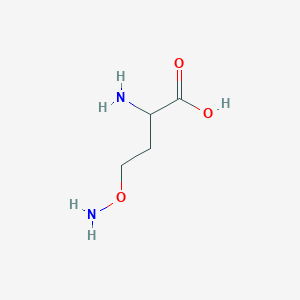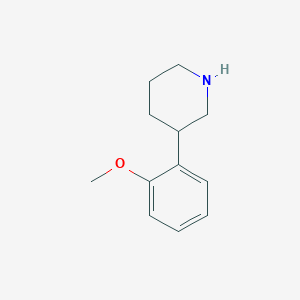
3-(2-Methoxyphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyphenyl)piperidine, also known as MPP, is a chemical compound that has been widely studied for its potential use in scientific research. MPP is a piperidine derivative, which means that it contains a six-membered ring structure with a nitrogen atom. The compound has been found to have a number of interesting properties, including the ability to affect certain biochemical and physiological processes in the body. In
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyphenyl)piperidine is not yet fully understood, but researchers have identified a number of potential targets for the compound. One possible mechanism involves the inhibition of the reuptake of dopamine and norepinephrine, which can lead to increased levels of these neurotransmitters in the brain. Another possible mechanism involves the modulation of certain ion channels in the nervous system, which can affect the release of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting biochemical and physiological effects. For example, the compound has been shown to increase the release of dopamine in the brain, which can lead to feelings of pleasure and reward. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have analgesic properties, which may make it useful in the treatment of chronic pain. Other potential effects of 3-(2-Methoxyphenyl)piperidine include changes in heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Methoxyphenyl)piperidine in lab experiments is that the compound is relatively easy to synthesize, and can be produced in large quantities. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have a number of interesting properties that make it useful for studying the central nervous system. However, there are also some limitations to using 3-(2-Methoxyphenyl)piperidine in lab experiments. For example, the compound may have toxic effects at high doses, which can make it difficult to use in certain types of studies.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2-Methoxyphenyl)piperidine. One area of interest is the development of new analogs of the compound that may have improved pharmacological properties. In addition, researchers may continue to explore the potential of 3-(2-Methoxyphenyl)piperidine as an analgesic agent, or investigate its effects on other physiological processes. Finally, there is also interest in studying the long-term effects of 3-(2-Methoxyphenyl)piperidine use, and determining whether the compound has any potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-(2-Methoxyphenyl)piperidine is a relatively complex process that requires specialized equipment and expertise. One method for synthesizing 3-(2-Methoxyphenyl)piperidine involves the reaction of 2-methoxyphenyl magnesium bromide with piperidine in the presence of a palladium catalyst. This method has been used successfully in a number of studies, and is considered to be one of the most reliable ways to produce 3-(2-Methoxyphenyl)piperidine.
Aplicaciones Científicas De Investigación
3-(2-Methoxyphenyl)piperidine has been studied extensively for its potential use in scientific research. One area of research that has shown promise is the study of the compound's effects on the central nervous system. 3-(2-Methoxyphenyl)piperidine has been found to affect the release of certain neurotransmitters, such as dopamine and norepinephrine, which are involved in a number of physiological processes. In addition, 3-(2-Methoxyphenyl)piperidine has been found to have potential as an analgesic, or pain-relieving, agent.
Propiedades
Número CAS |
19737-63-4 |
|---|---|
Nombre del producto |
3-(2-Methoxyphenyl)piperidine |
Fórmula molecular |
C12H17NO |
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
3-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C12H17NO/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Clave InChI |
AFHWNVZETLZAGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCCNC2 |
SMILES canónico |
COC1=CC=CC=C1C2CCCNC2 |
Sinónimos |
3-(2-METHOXYPHENYL)PIPERIDINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



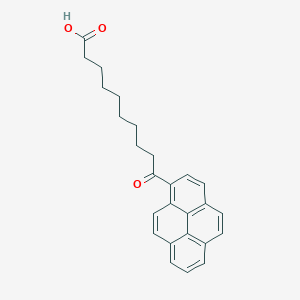
![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis(2-diphenylphosphinobenzamide)](/img/structure/B190136.png)
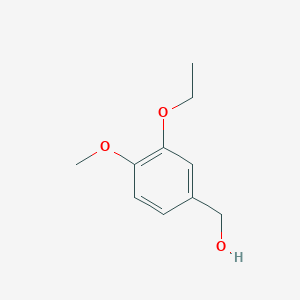
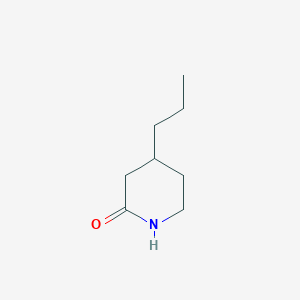
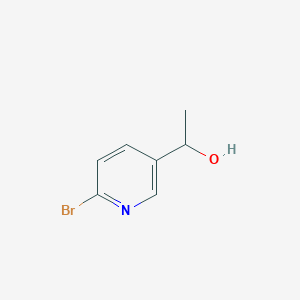
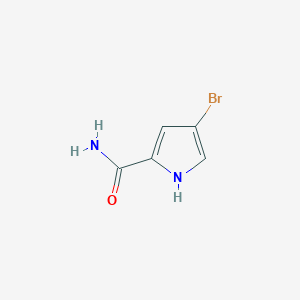
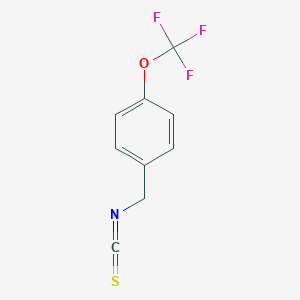
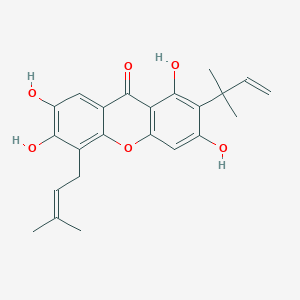
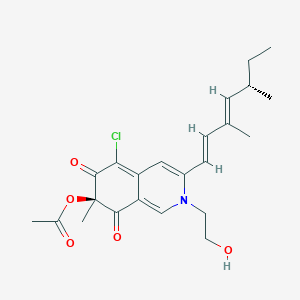
![2-Methyl-5-chloroimidazo[2,1-b]benzothiazole](/img/structure/B190153.png)
